(5-Ethoxypyridin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-ethoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8-4-3-7(6-10)9-5-8/h3-5,10H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGESMOKYAZULNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901310045 | |
| Record name | 5-Ethoxy-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133238-82-1 | |
| Record name | 5-Ethoxy-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133238-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethoxy-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Ethoxypyridin 2 Yl Methanol
Historical Evolution of Pyridin-2-ylmethanol Synthesis Strategies
The journey to synthesize pyridin-2-ylmethanol derivatives has been marked by a continuous evolution of chemical methodologies. Early approaches often relied on the reduction of corresponding pyridine-2-carboxylic acids or their esters using powerful reducing agents like lithium aluminum hydride (LiAlH4). prepchem.com Another classical method involved the Grignard reaction, where a pyridyl Grignard reagent would react with formaldehyde.
A significant advancement in this field was the development of methods starting from more readily available precursors like picolines (methylpyridines). researchgate.net For instance, the oxidation of 2-picoline to pyridine-2-carbaldehyde, followed by reduction, offered a viable pathway. researchgate.net Over the years, the focus shifted towards improving efficiency, selectivity, and functional group tolerance. The advent of catalytic methods, particularly those employing transition metals, revolutionized the synthesis of these compounds, enabling milder reaction conditions and higher yields. For example, early 21st-century research saw the rise of asymmetric catalysis, which was crucial for producing specific enantiomers of chiral pyridin-2-ylmethanol derivatives. smolecule.com
Contemporary Synthetic Routes to (5-Ethoxypyridin-2-yl)methanol
The synthesis of this compound can be approached through several modern strategies, primarily focusing on the regioselective functionalization of the pyridine (B92270) ring and convergent synthesis.
Regioselective Functionalization of Pyridine Rings
One of the primary challenges in synthesizing substituted pyridines is controlling the position of the incoming functional groups. For this compound, this involves introducing an ethoxy group at the C5 position and a hydroxymethyl group at the C2 position.
A common strategy involves starting with a pre-functionalized pyridine ring. For instance, a synthetic route could begin with 2-methyl-5-nitropyridine. The nitro group can be reduced to an amino group, which is then converted to an ethoxy group via a Sandmeyer-type reaction followed by etherification. The methyl group at the C2 position can then be oxidized to a hydroxymethyl group.
Alternatively, radical-based C-H functionalization offers a direct approach to introduce substituents onto the pyridine ring. nih.gov The regioselectivity of these reactions can often be tuned by adjusting reaction conditions such as solvent and pH. nih.gov For a 5-ethoxy substituted pyridine, direct hydroxymethylation at the C2 position could be a potential, albeit challenging, route.
Another powerful technique is directed ortho-metalation. While typically directing to the position adjacent to the directing group, clever use of blocking groups or specific lithiating agents can achieve functionalization at other positions. Catalyzed metalation has also been applied to alkoxy-substituted pyridines, offering regioselective entry to various positions. acs.org
A notable modern approach involves the generation of pyridyne intermediates. For example, 3-chloro-2-ethoxypyridine (B70323) can be converted into a 3,4-pyridyne intermediate. rsc.orgnih.gov Regioselective addition of a nucleophile to the C4 position, followed by an electrophilic quench at the C3 position, allows for the synthesis of highly substituted pyridines. rsc.orgnih.gov While this specific example doesn't directly yield the target compound, it illustrates the power of pyridyne chemistry in accessing complex substitution patterns.
Convergent Synthesis Approaches Utilizing Pre-formed Pyridine Scaffolds
Convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then joined together in the final stages. This approach can be highly efficient for complex molecules.
For this compound, a convergent strategy might involve the coupling of a pre-formed 5-ethoxypyridine moiety with a one-carbon synthon. For example, a palladium-catalyzed cross-coupling reaction could be employed. A 2-halo-5-ethoxypyridine could be coupled with a protected form of hydroxymethane, such as a silyl (B83357) ether. acs.org Subsequent deprotection would then yield the desired alcohol. This method has the advantage of building upon readily available aryl bromides and circumvents the use of often unstable aldehydes. acs.org
Another convergent approach could utilize a Mitsunobu reaction, where a di-substituted phenol (B47542) is coupled with (2-ethoxypyridin-3-yl)methanol. acs.orgnih.gov Although the specific isomer is different, this demonstrates the feasibility of coupling pre-formed pyridine-methanol fragments with other aromatic systems.
Exploration of Green Chemistry Principles in Synthetic Pathways
The principles of green chemistry are increasingly influencing the design of synthetic routes. scribd.com This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. For the synthesis of pyridin-2-ylmethanols, several green approaches are being explored.
The use of water as a solvent is a key aspect of green chemistry. mdpi.com Some syntheses of related heterocyclic compounds have been successfully carried out in aqueous media. Catalytic methods that can operate under mild, environmentally benign conditions are also highly desirable. For instance, copper-catalyzed oxidation of Csp3-H bonds with water as the oxygen source has been described for the synthesis of pyridin-2-yl-methanones, which are precursors to the target alcohols. smolecule.com
Furthermore, the concept of "hydrogen borrowing" or "hydrogen autotransfer" is a powerful green strategy. rsc.org This involves the in-situ generation of an aldehyde from an alcohol, which then reacts with a nucleophile, followed by reduction of the resulting intermediate by the hydrogen that was "borrowed" in the first step. This avoids the separate synthesis and isolation of the aldehyde intermediate.
Optimization of Reaction Parameters and Yield Enhancement Techniques
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. This involves a systematic study of various parameters.
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | Influences reaction rate and selectivity. Higher temperatures can lead to side reactions. | Screen a range of temperatures to find the optimal balance between reaction time and product purity. |
| Catalyst | The choice and loading of the catalyst are critical for efficiency and selectivity. | Test different catalysts and ligands. Optimize catalyst loading to minimize cost and waste while maintaining high conversion. |
| Solvent | Can affect solubility of reactants, reaction rate, and even regioselectivity. | Screen a variety of solvents to find the one that gives the best yield and is environmentally friendly. |
| Reactant Concentration | Can influence reaction kinetics and the formation of byproducts. | Vary the concentration of reactants to find the optimal conditions for the desired reaction pathway. |
| Reaction Time | Insufficient time leads to incomplete reaction, while excessive time can lead to product degradation. | Monitor the reaction progress over time to determine the optimal reaction duration. |
Forced periodic operation is an advanced optimization technique where the feed concentrations or flow rates are deliberately varied over time. mdpi.com This can sometimes lead to significant improvements in reactor performance compared to steady-state operation. mdpi.com While more commonly applied in industrial-scale synthesis, the principles can be adapted to laboratory-scale reactions to enhance yield.
Stereoselective Synthesis of Chiral Analogs (if applicable to specific derivatives)
While this compound itself is not chiral, the synthesis of chiral analogs, where the carbinol carbon is a stereocenter, is of significant interest in medicinal chemistry. The development of stereoselective methods to produce a single enantiomer of a chiral drug can be critical for its efficacy and safety.
Asymmetric hydrogenation of the corresponding ketone, (5-ethoxypyridin-2-yl)methanone, is a powerful method to obtain chiral alcohols. This typically involves the use of a chiral catalyst, such as a ruthenium or iridium complex with a chiral ligand. smolecule.com These catalysts can provide high enantioselectivity, often exceeding 99% enantiomeric excess (ee). smolecule.com
Another approach is the use of chiral reducing agents. For instance, sodium borohydride (B1222165) can be modified with chiral ligands to achieve enantioselective reduction of ketones.
For more complex chiral analogs, multi-step syntheses starting from chiral precursors are often employed. mdpi.commdpi.comresearchgate.net For example, a chiral building block can be elaborated through a series of stereocontrolled reactions to build the desired pyridin-2-ylmethanol scaffold. The use of chiral auxiliaries is another common strategy to induce stereoselectivity in a key reaction step. beilstein-journals.orgtdx.cat
Spectroscopic Characterization and Structural Elucidation of 5 Ethoxypyridin 2 Yl Methanol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy provides a definitive method for the structural elucidation of (5-Ethoxypyridin-2-yl)methanol in solution, offering precise information about the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that confirm its molecular structure. The ethoxy group protons appear as a triplet at approximately 1.44 ppm (CH₃) and a quartet at around 4.19 ppm (OCH₂). The methylene (B1212753) protons of the methanol (B129727) group (CH₂OH) resonate as a singlet at approximately 4.71 ppm. The aromatic protons on the pyridine (B92270) ring are observed as a doublet at 8.30 ppm, a doublet of doublets at 7.33 ppm, and a multiplet between 7.25-7.30 ppm. nih.gov
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.30 | d | 1H | Pyridine H |
| 7.33 | dd | 1H | Pyridine H |
| 7.25-7.30 | m | 1H | Pyridine H |
| 4.71 | s | 2H | CH₂OH |
| 4.19 | q | 2H | OCH₂CH₃ |
| 1.44 | t | 3H | OCH₂CH₃ |
Note: Data acquired in CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm). d = doublet, dd = doublet of doublets, m = multiplet, s = singlet, q = quartet, t = triplet.
The ¹³C NMR spectrum provides further evidence for the carbon framework of the molecule. The carbon of the ethoxy methyl group is found at approximately 14.8 ppm, while the methylene carbon of the ethoxy group appears around 66.11-66.69 ppm. nih.gov The carbon of the hydroxymethyl group (CH₂OH) is observed at about 63.98 ppm. nih.gov The pyridine ring carbons resonate in the aromatic region, with signals appearing at approximately 159.13, 154.14, 136.68, and 121.34 ppm. nih.gov
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| 159.13 | Pyridine C |
| 154.14 | Pyridine C |
| 136.68 | Pyridine C |
| 121.34 | Pyridine C |
| 66.11-66.69 | OCH₂CH₃ |
| 63.98 | CH₂OH |
| 14.8 | OCH₂CH₃ |
Note: Data acquired in CDCl₃. Chemical shifts are referenced to the solvent signal (CDCl₃, δ = 77.16 ppm). rsc.org
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways
HRMS analysis of a derivative, (5-((2,2-difluorovinyl)oxy)pyridin-2-yl)methanol, provided an exact mass of m/z 188.0523 for [M+H]⁺, which corresponds to the calculated elemental composition of C₈H₈F₂NO₂ (calculated m/z 188.0511). nih.gov This demonstrates the utility of HRMS in confirming the elemental formula of the compound and its derivatives with high accuracy. The fragmentation patterns would likely involve the loss of the ethoxy group and the hydroxymethyl group.
Infrared (IR) and Raman Spectroscopy Investigations of Vibrational Modes and Functional Group Presence
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. docbrown.info For this compound, characteristic IR absorption bands would include a broad O-H stretching vibration for the hydroxyl group in the region of 3300-3600 cm⁻¹. The C-O stretching of the alcohol and the ether would appear in the 1000-1300 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ range. vulcanchem.com Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the pyridine ring. A patent for a related compound mentions Raman spectral peaks at 1324, 1293, and 1023 cm⁻¹, which are characteristic of the substituted pyridine system. google.com
X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis
While a specific X-ray crystal structure for this compound was not found in the searched results, a study on a cocrystal involving a Schiff base derivative, (E)-2-(((5-ethoxypyridin-2-yl)imino)methyl)phenol, reports its crystal structure (CCDC 2071219). nih.gov This suggests that this compound itself is amenable to crystallization. X-ray crystallographic analysis would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the hydroxyl group. Such data is crucial for understanding its packing in the solid state and its physical properties. The formation of a coordination polymer involving ethoxy(pyridin-2-yl)methanol further highlights the potential for this compound to form ordered crystalline structures. nih.gov
Chemical Reactivity and Transformation Studies of 5 Ethoxypyridin 2 Yl Methanol
Reactivity at the Hydroxymethyl Moiety
The hydroxymethyl group (–CH₂OH) is a primary alcohol and, as such, undergoes typical alcohol reactions including oxidation, reduction, and derivatization through esterification and etherification.
The primary alcohol moiety of (5-Ethoxypyridin-2-yl)methanol can be selectively oxidized to form either the corresponding aldehyde, 5-ethoxypyridine-2-carbaldehyde, or be further oxidized to the carboxylic acid, 5-ethoxypyridine-2-carboxylic acid. The final product depends on the choice of oxidizing agent and the reaction conditions employed. rsc.org
For the partial oxidation to the aldehyde, milder oxidizing agents are required to prevent overoxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation. researchgate.net Another common method is the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures. These methods are known for their high yields and compatibility with various functional groups. rsc.org
Complete oxidation to 5-ethoxypyridine-2-carboxylic acid is achieved using stronger oxidizing agents. acs.org A common laboratory method involves heating the alcohol under reflux with an excess of potassium dichromate(VI) (K₂Cr₂O₇) or sodium dichromate(VI) (Na₂Cr₂O₇) in the presence of dilute sulfuric acid. acs.orgcuni.cz During this reaction, the orange dichromate(VI) ion is reduced to the green chromium(III) ion, providing a visual indication of the reaction's progress. cuni.cz Other powerful oxidants like potassium permanganate (B83412) (KMnO₄) or the use of sodium hypochlorite (B82951) (NaClO), sometimes with microwave assistance, can also effectively yield the carboxylic acid. osti.gov
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Pyridinium Chlorochromate (PCC) | 5-Ethoxypyridine-2-carbaldehyde | Partial Oxidation |
| This compound | Potassium Dichromate (K₂Cr₂O₇), H₂SO₄ | 5-Ethoxypyridine-2-carboxylic acid | Full Oxidation |
| 5-Ethoxypyridine-2-carbaldehyde | Potassium Permanganate (KMnO₄) | 5-Ethoxypyridine-2-carboxylic acid | Oxidation |
The hydroxymethyl group can be reduced to a methyl group, converting this compound into 5-ethoxy-2-methylpyridine. This type of deoxygenation is a critical transformation in organic synthesis. One effective method for reducing pyridylmethanols is the use of zinc dust in formic acid. researchgate.net This system is a powerful reducing agent capable of converting the alcohol directly to the corresponding methyl group in good yields. researchgate.net
Alternatively, catalytic hydrogenation can be employed. This typically involves converting the alcohol to an intermediate, such as a tosylate or a halide, followed by reduction with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. alfachemic.com Hydride transfer reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are primarily used for reducing carbonyl compounds to alcohols and are generally not effective for the direct reduction of alcohols to alkanes. alfachemic.com
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Zinc (Zn), Formic Acid (HCO₂H) | 5-Ethoxy-2-methylpyridine | Reduction |
| This compound | 1. Tosyl chloride, Pyridine (B92270) 2. LiAlH₄ | 5-Ethoxy-2-methylpyridine | Reduction (via tosylate) |
The hydroxyl group of this compound readily participates in esterification and etherification reactions, allowing for the creation of a wide array of derivatives.
Esterification can be achieved through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. For a more reactive approach, an acyl chloride or acid anhydride can be used, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct (HCl or a carboxylic acid, respectively). For example, reacting this compound with acetyl chloride would yield (5-ethoxypyridin-2-yl)methyl acetate.
Etherification is commonly performed via the Williamson ether synthesis. This involves first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) to form the ether. For instance, treatment with NaH followed by methyl iodide would produce 5-ethoxy-2-(methoxymethyl)pyridine. The formation of an ethoxy(pyridin-2-yl)methanolato ligand from 2-pyridine carbaldehyde in the presence of ethanol (B145695) demonstrates the propensity for ether formation at this position. iucr.org
| Reaction Type | Reagent 1 | Reagent 2 | Product Example |
| Esterification | Acetic Anhydride | Pyridine (catalyst) | (5-Ethoxypyridin-2-yl)methyl acetate |
| Etherification | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | 5-Ethoxy-2-(methoxymethyl)pyridine |
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing it to undergo reactions such as N-oxidation and quaternization.
The pyridine nitrogen can be oxidized to form an N-oxide, this compound N-oxide. This transformation modifies the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide (H₂O₂) in acetic acid. arkat-usa.org A patent for a related compound, 3-ethoxypyridine, describes its successful oxidation to 3-ethoxypyridine-1-oxide using a urea-hydrogen peroxide complex. newdrugapprovals.orggoogle.com This method is often favored for its safety and ease of handling. The N-oxide group is a strong directing group, typically guiding subsequent electrophilic substitution to the C4 position. researchgate.net
As a tertiary amine, the pyridine nitrogen atom reacts with alkyl halides in a process known as the Menschutkin reaction to form quaternary ammonium (B1175870) salts. koreascience.kr For example, treating this compound with an alkyl halide like methyl iodide (CH₃I) or ethyl bromide (CH₃CH₂Br) results in the formation of a 1-alkyl-5-ethoxy-2-(hydroxymethyl)pyridinium halide salt. osti.govacs.org This reaction proceeds via nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkyl halide. cuni.czmdpi.com The resulting pyridinium salts are ionic compounds with increased solubility in polar solvents and can serve as precursors for various other synthetic transformations.
| Starting Material | Reagent | Product | Reaction Type |
| This compound | m-CPBA or H₂O₂/AcOH | This compound N-oxide | N-Oxidation |
| This compound | Methyl Iodide (CH₃I) | 1-Methyl-5-ethoxy-2-(hydroxymethyl)pyridinium iodide | Quaternization |
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The reactivity of the pyridine ring in this compound is governed by the electronic effects of its substituents: the electron-donating ethoxy group (-OEt) at the 5-position, the hydroxymethyl group (-CH₂OH) at the 2-position, and the ring nitrogen atom. The nitrogen atom strongly deactivates the ring towards electrophilic attack due to its electron-withdrawing nature, making electrophilic substitution challenging. Conversely, this electron deficiency facilitates nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen.
Nucleophilic substitution reactions are more common for pyridine compounds. In the case of this compound, if a suitable leaving group were present on the ring, a nucleophile could attack the electron-deficient carbon atoms. The reactivity of pyridine derivatives in nucleophilic aromatic substitution (SNAr) is well-documented. For instance, the synthesis of 1-(3-Ethoxypyridin-2-yl)piperazine from 2-chloro-3-ethoxypyridine (B1610713) and piperazine (B1678402) proceeds via nucleophilic aromatic substitution. This highlights the potential for similar reactions on appropriately functionalized derivatives of this compound.
The following table summarizes the expected reactivity of the pyridine ring in this compound towards substitution reactions, based on the electronic properties of the substituents.
| Position | Electronic Environment | Susceptibility to Electrophilic Attack | Susceptibility to Nucleophilic Attack |
| 3 | Ortho to -CH₂OH, Meta to -OEt | Low | Moderate |
| 4 | Ortho to -OEt, Meta to -CH₂OH | Moderate | High |
| 6 | Ortho to -OEt and Nitrogen | Low | High |
Mechanistic Investigations of Key Chemical Transformations and Reaction Pathways
Mechanistic studies on this compound itself are not extensively reported in the literature. However, the reaction pathways can be inferred from the known reactivity of its functional groups—the hydroxymethyl group and the substituted pyridine ring.
The hydroxymethyl group can undergo reactions typical of primary alcohols. For instance, it can be oxidized to an aldehyde or a carboxylic acid. The pyridine ring, in turn, influences the reactivity of the side chain. The nitrogen atom can be alkylated or acylated under appropriate conditions. ambeed.com
One important reaction pathway for alcohols is the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, often catalyzed by transition metals like manganese or iridium. nih.govbeilstein-journals.org In this process, the alcohol is temporarily oxidized to the corresponding aldehyde or ketone, which then reacts with a nucleophile. The resulting intermediate is then reduced by the catalyst, which had stored the hydrogen. While specific studies on this compound are not available, its hydroxymethyl group could potentially participate in such C-C or C-N bond-forming reactions. beilstein-journals.org
Mechanistic investigations into nucleophilic substitution reactions on pyridine rings generally point towards a stepwise SNAr mechanism. byjus.comlibretexts.org This pathway involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nature of the pyridine nitrogen atom helps to stabilize this intermediate, thus facilitating the substitution.
The table below outlines potential transformations of this compound and the likely underlying mechanisms.
| Transformation | Reagents and Conditions | Probable Mechanism |
| Oxidation of the hydroxymethyl group | Oxidizing agents (e.g., MnO₂, PCC) | Oxidation |
| N-Alkylation of the pyridine ring | Alkyl halides | Nucleophilic attack by the pyridine nitrogen |
| Nucleophilic Aromatic Substitution (on a derivative with a leaving group) | Nucleophile (e.g., amine, alkoxide) in a polar aprotic solvent | SNAr (Meisenheimer complex formation) byjus.comlibretexts.org |
| C-Alkylation via Hydrogen Borrowing | Ketone, transition metal catalyst (e.g., Ir, Mn), base | Hydrogen auto-transfer nih.govbeilstein-journals.org |
Further experimental and computational studies are needed to fully elucidate the specific reaction kinetics and mechanistic details for the transformations of this compound.
5 Ethoxypyridin 2 Yl Methanol As a Building Block in Organic Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Systems
The inherent reactivity of the pyridine (B92270) nitrogen, coupled with the functional handles at the C2 and C5 positions, allows (5-Ethoxypyridin-2-yl)methanol to serve as a key starting material for a range of heterocyclic structures. The hydroxyl group can be easily converted into other functionalities, such as halides or carbonyls, thereby expanding its synthetic potential.
The ethoxy-pyridine framework is instrumental in the synthesis of fused heterocyclic systems, where additional rings are annulated onto the pyridine core. While direct use of this compound is one pathway, its derivatives are commonly employed. For instance, a related compound, 2-chloro-6-ethoxy-4-acetylpyridine, serves as a key precursor for the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. nih.govmdpi.com This precursor, which can be conceptually derived from an isomer of the title compound through oxidation of the methanol (B129727) to an acetyl group and chlorination, undergoes condensation with cyanothioacetamide followed by cyclization to yield the fused ring system. nih.govmdpi.com
The synthesis proceeds through several key steps, starting with the formation of α,β-unsaturated ketones from the acetylpyridine. These intermediates then react to build the thiophene (B33073) ring fused to the pyridine core. nih.gov This strategy highlights how the ethoxy-pyridine scaffold can be elaborated into more complex, fused architectures like thieno[2,3-b]pyridines, which are themselves of interest for their potential biological activities. nih.gov
| Precursor | Reagents | Product | Reference |
| 2-Chloro-6-ethoxy-4-acetylpyridine | 1. Aryl aldehyde2. Cyanothioacetamide3. Ethyl chloroacetate4. Sodium methoxide | Ethyl 3-amino-6-(2-chloro-6-ethoxypyridin-4-yl)-4-arylthieno[2,3-b]pyridine-2-carboxylate | nih.govmdpi.com |
This compound and its close analogues are pivotal in synthesizing molecules of significant biological and medicinal interest. A prominent example is its role in the development of inhibitors for diacylglycerol acyltransferase 2 (DGAT2), an enzyme implicated in metabolic disorders. google.comgoogle.com
Utility in the Assembly of Complex Molecular Architectures and Natural Product Scaffolds
The construction of complex molecules often relies on the sequential and convergent assembly of well-defined building blocks. This compound, with its defined substitution pattern and reactive handles, is an ideal candidate for such strategies.
The synthesis of the aforementioned DGAT2 inhibitor serves as a prime example of assembling a complex molecular architecture. The process involves the creation of a bi-aryl ether linkage, connecting the 3-ethoxypyridin-2-ol core to another pyridine ring, which is subsequently attached to a pyrimidine-5-carboxylate. google.com This intricate structure is built through a carefully orchestrated sequence of reactions, including boronic ester formation, palladium-catalyzed cross-coupling (Suzuki coupling), saponification, and final amidation. google.com Each step relies on the predictable reactivity of the functional groups on the heterocyclic cores. The ethoxy group remains a stable substituent throughout the synthesis, influencing the electronic properties of the ring system. This demonstrates the utility of such building blocks in accessing complex, non-natural structures designed for specific biological targets.
Integration into Catalyst Design and Ligand Synthesis for Organometallic Chemistry
The pyridine nitrogen atom is a classic coordination site for transition metals, making pyridine derivatives essential components of ligands in organometallic chemistry and catalysis. The substituents on the pyridine ring play a critical role in tuning the electronic and steric properties of the resulting metal complexes.
The pyridin-2-yl-methyl framework, present in this compound, is a common motif in ligand design. Research has shown that related structures can be elaborated into sophisticated ligands. For example, a trifluoroethoxy analogue, (RS)-2-([3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl)-1H-benzoimidazole, is used as a precursor to synthesize a novel bidentate dithiocarbamate (B8719985) ligand. researchgate.net This ligand was subsequently used to form stable octahedral and square planar complexes with various metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Pd(II). researchgate.net The study highlights how the substituted pyridin-2-yl core can be integrated into a larger, multidentate ligand structure capable of coordinating with a range of metals. The resulting metal complexes themselves can be explored for catalytic applications or their biological activity. researchgate.net This illustrates the potential of this compound as a foundational element for creating new ligands with tailored properties for catalysis and materials science.
Participation in Multicomponent Reactions and Domino Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are a cornerstone of modern synthetic efficiency. preprints.orgekb.eg These reactions allow for the rapid construction of complex molecules from simple precursors.
The 2-ethoxypyridine (B84967) scaffold has been successfully synthesized using a one-pot multicomponent approach. In one study, a series of novel 2-(4-(6-aryl-3-cyano-2-ethoxypyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamides were generated. nih.gov This reaction involves the MCR of an arylidene malononitrile, various methylarylketones, and sodium ethoxide in ethanol (B145695). nih.gov The sodium ethoxide not only acts as a base but also serves as the source of the 2-ethoxy group on the newly formed pyridine ring. While this example shows the formation of the ethoxypyridine ring rather than its use as a starting material, it powerfully demonstrates the accessibility and relevance of this scaffold within the context of MCRs. Such strategies are highly valued for their atom economy and ability to quickly generate libraries of related compounds for screening purposes. beilstein-journals.org
No Published Research Found on the Coordination Chemistry of this compound
Following a comprehensive review of available scientific literature, it has been determined that there is no published research specifically detailing the coordination chemistry of the compound this compound. Extensive searches for data on its metal complexes, including their synthesis, characterization, and applications, did not yield any relevant studies.
As a result, it is not possible to provide an article that adheres to the requested outline on the following topics:
Coordination Chemistry of 5 Ethoxypyridin 2 Yl Methanol and Its Metal Complexes
Investigation of Luminescent, Electronic, and Magnetic Properties of Coordination Compounds
While the field of coordination chemistry is vast and encompasses a wide array of pyridine-based ligands, (5-Ethoxypyridin-2-yl)methanol does not appear to be a ligand that has been investigated and reported on in peer-reviewed scientific journals or other accessible literature. Therefore, no data tables or detailed research findings can be generated for this specific compound.
Computational and Theoretical Studies of 5 Ethoxypyridin 2 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. mdpi.com These methods, such as Density Functional Theory (DFT) and ab initio molecular orbital (MO) theory, are used to solve the Schrödinger equation (or a simplified form of it) for a given molecular structure. mdpi.commpg.de For (5-Ethoxypyridin-2-yl)methanol, these calculations would provide crucial insights into its electronic structure.
The primary outputs of these calculations include the total energy of the molecule, the distribution of electron density, and the energies and shapes of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.
Calculations would reveal the polarization of the molecule, highlighting the electron-donating effect of the ethoxy group and the electron-withdrawing nature of the pyridine (B92270) ring's nitrogen atom. This information is critical for predicting how the molecule will interact with other chemical species. For instance, the negative electrostatic potential would likely be concentrated around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape of this compound is not static; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable spatial arrangements of the molecule. iupac.org This is typically done by systematically rotating the key dihedral angles—specifically, the C-C bond of the ethoxy group, the C-O bond connecting the ethoxy group to the ring, and the C-C bond between the pyridine ring and the methanol (B129727) group—and calculating the potential energy for each conformation.
Molecular dynamics (MD) simulations offer a more dynamic picture of the molecule's behavior. nih.gov In an MD simulation, the motion of every atom in the molecule is calculated over time by solving Newton's equations of motion. nih.gov This provides a trajectory that reveals how the molecule moves, flexes, and changes its conformation in a simulated environment (e.g., in a solvent like water or in a vacuum). biorxiv.org For this compound, MD simulations would show the flexibility of the ethoxy and hydroxymethyl side chains and identify the most populated conformational states under specific conditions of temperature and pressure.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data. nih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the nuclear magnetic resonance (NMR) shielding tensors of a molecule. nih.govresearchgate.net These can then be converted into chemical shifts (δ) that can be directly compared to experimental ¹H and ¹³C NMR spectra. The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus, as determined by the molecule's electronic structure.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H (on CH₂) | 4.65 | C (in CH₂) | 63.8 |
| H (on OH) | 5.30 | C (in CH₂ of ethoxy) | 63.5 |
| H (ring, position 3) | 7.30 | C (in CH₃ of ethoxy) | 14.8 |
| H (ring, position 4) | 7.80 | C (ring, position 2) | 158.0 |
| H (ring, position 6) | 8.30 | C (ring, position 3) | 121.5 |
| H (on CH₂ of ethoxy) | 4.10 | C (ring, position 4) | 138.0 |
| H (on CH₃ of ethoxy) | 1.40 | C (ring, position 5) | 155.0 |
| C (ring, position 6) | 147.0 | ||
| Note: These values are illustrative and represent typical shifts for similar structural motifs. Actual calculated values would depend on the level of theory and basis set used. |
IR Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities. nih.gov For this compound, the predicted IR spectrum would show characteristic peaks for the O-H stretch of the alcohol, the C-H stretches of the aromatic ring and alkyl groups, the C-O stretches of the ether and alcohol, and the C=N and C=C stretching vibrations of the pyridine ring. Comparing the calculated spectrum with an experimental one can help confirm the molecule's structure.
Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch (alcohol) | 3400 |
| C-H Stretch (aromatic) | 3050 |
| C-H Stretch (aliphatic) | 2950 |
| C=N/C=C Stretch (ring) | 1600, 1570, 1480 |
| C-O Stretch (ether) | 1240 |
| C-O Stretch (alcohol) | 1050 |
| Note: These are representative frequencies. Computational results often include a scaling factor to better match experimental data. |
Elucidation of Reaction Mechanisms and Transition States through Computational Methods
Computational methods are instrumental in exploring the potential chemical reactions of a molecule. cardiff.ac.uknih.gov For this compound, a key reaction would be the oxidation of the primary alcohol group to an aldehyde or a carboxylic acid.
To study this reaction computationally, one would model the interaction of the molecule with an oxidizing agent. The process involves mapping out the entire reaction pathway, from reactants to products, on a potential energy surface. mdpi.comijirss.com A critical part of this is locating the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction, which in turn governs the reaction rate. rsc.org By calculating the energies of the reactants, transition state, and products, computational chemists can determine the thermodynamics and kinetics of the proposed reaction, providing a detailed, atomistic understanding of the mechanism. nih.gov
Synthesis and Exploration of Derivatives and Analogs of 5 Ethoxypyridin 2 Yl Methanol
Design Principles for Structural Modification and Diversification
The structural framework of (5-Ethoxypyridin-2-yl)methanol offers multiple points for modification, enabling the creation of a diverse library of analogs. The primary design principles revolve around altering the ethoxy group, substituting the pyridine (B92270) ring, and functionalizing the hydroxymethyl moiety. These modifications are guided by the goal of enhancing target affinity, selectivity, and pharmacokinetic profiles. For instance, decreasing the number of aromatic rings in a lead compound is a common strategy to improve aqueous solubility. jst.go.jp The design of new derivatives often employs molecular hybridization, combining the core scaffold with other pharmacologically active moieties to generate novel compounds with potentially synergistic or enhanced biological activities. aablocks.com
Synthesis of Substituted this compound Derivatives at Various Positions
The synthesis of substituted this compound derivatives can be achieved through various synthetic routes. A common starting material is 2-amino-5-ethoxypyridine, which can be synthesized from 3-ethoxypyridine. researchgate.net One approach involves the reaction of (5-bromo-6-ethoxypyridin-3-yl)methanol (B13931251) with a halogenating agent like thionyl chloride to produce 3-bromo-5-(chloromethyl)-2-ethoxypyridine, which can then undergo further substitutions. google.com Another method starts with the esterification of 5-hydroxypyridine-2-carboxylic acid, followed by alkylation and other modifications to introduce various substituents at different positions of the pyridine ring. jst.go.jp For example, a Suzuki cross-coupling reaction can be employed to introduce aryl groups onto the pyridine or an attached thiophene (B33073) ring. acs.orgnih.gov
Structure-Activity Relationship (SAR) Studies at the Molecular Level for Targeted Applications
SAR studies are crucial for understanding how specific structural features of a molecule influence its biological activity. By systematically altering different parts of the this compound scaffold, researchers can identify key interactions with biological targets and optimize the compound's properties.
Impact of Ethoxy Group Modifications on Molecular Interactions
The ethoxy group at the 5-position of the pyridine ring plays a significant role in the molecule's interaction with its biological targets. Modifications of this group can lead to substantial changes in activity. For instance, in a series of AMP-activated protein kinase (AMPK) activators, replacing a methoxy (B1213986) group with an ethoxy group resulted in a slight improvement in potency. jst.go.jp Further extending the alkyl chain or introducing other functional groups can modulate the compound's hydrophobicity and steric bulk, thereby affecting its binding affinity and selectivity.
Substituent Effects on the Pyridine Ring for Modulated Reactivity
Introducing various substituents on the pyridine ring can significantly impact the electronic properties and reactivity of the molecule. For example, the introduction of a methyl group into the central pyridine moiety of a series of compounds led to improved cellular activity. jst.go.jp In another study, the placement of substituents was critical, with 4-substituted analogs showing approximately 10-fold greater potency than their 3-substituted counterparts. acs.org The nature and position of these substituents can influence the molecule's pKa, dipole moment, and ability to form hydrogen bonds, all of which are critical for molecular recognition by biological targets.
Variations at the Hydroxymethyl Moiety for Functional Group Interconversions
The hydroxymethyl group at the 2-position is a versatile handle for functional group interconversions, allowing for the introduction of a wide range of functionalities. This moiety can be oxidized to an aldehyde or a carboxylic acid, or converted to an amine or an ether, leading to new classes of derivatives with different biological profiles. For example, the hydroxymethyl group can be used in reductive amination reactions to couple with various amines, expanding the chemical space of the synthesized library. jst.go.jp
| Compound Name | Modification | Observed Effect | Reference |
| This compound | - | Base scaffold | N/A |
| 3-Bromo-5-(chloromethyl)-2-ethoxypyridine | Bromination and chlorination | Intermediate for further synthesis | google.com |
| (6-Methoxypyridin-3-yl)methyl analog | Methoxy instead of ethoxy | Potent AMPK activator | jst.go.jp |
| Methoxy analog | Methoxy instead of ethoxy | Reduced cellular activity | jst.go.jp |
| Ethoxy analog | Ethoxy group | Improved potency over methoxy analog | jst.go.jp |
| 4-Substituted analogs | Substitution at 4-position | ~10-fold greater potency than 3-substituted analogs | acs.org |
| Methyl-substituted pyridine | Introduction of a methyl group | Improved cellular activity | jst.go.jp |
Future Directions and Emerging Research Avenues for 5 Ethoxypyridin 2 Yl Methanol
Integration with Flow Chemistry and Automated Synthesis Technologies
The synthesis of pyridine (B92270) derivatives is a cornerstone of medicinal and materials chemistry. The integration of (5-Ethoxypyridin-2-yl)methanol into flow chemistry and automated synthesis platforms presents a significant opportunity for process optimization and discovery.
Key Potential Research Areas:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could offer advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and higher throughput. Research could focus on optimizing reaction parameters such as temperature, pressure, and catalyst loading in a microreactor setup.
Automated Derivatization: An automated synthesis platform could utilize this compound as a versatile building block. High-throughput experimentation could rapidly generate a library of derivatives by reacting the hydroxymethyl group with a variety of reagents, facilitating the discovery of new compounds with desirable properties.
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Potential Advantage |
| Precise Control | Enhanced control over reaction stoichiometry and temperature profiles. |
| Safety | Minimized risk due to smaller reaction volumes and better heat dissipation. |
| Scalability | Easier to scale up production by extending reaction time rather than increasing reactor size. |
| Reproducibility | Consistent product quality due to standardized and automated processes. |
Application of Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
To fully understand and optimize reactions involving this compound, the application of advanced spectroscopic techniques for real-time, in-situ monitoring is crucial.
Prospective Spectroscopic Applications:
Process Analytical Technology (PAT): Techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy could be integrated into reaction vessels or flow reactors. This would allow for the continuous monitoring of reactant consumption and product formation, providing valuable kinetic data and ensuring process consistency.
Reaction Mechanism Studies: Advanced nuclear magnetic resonance (NMR) techniques, such as rapid-injection NMR, could be employed to study the transient intermediates and elucidate the reaction mechanisms of transformations involving this compound.
Development of Sustainable Synthesis Approaches and Biocatalytic Transformations
The principles of green chemistry are increasingly important in chemical synthesis. Future research could focus on developing more sustainable routes to this compound and its derivatives, including the use of biocatalysis.
Areas for Green Chemistry Research:
Renewable Feedstocks: Investigating synthetic pathways that utilize starting materials derived from renewable resources.
Biocatalysis: Exploring the use of enzymes to catalyze the synthesis or modification of this compound. For instance, lipases could be used for the enantioselective acylation of the hydroxymethyl group, providing access to chiral derivatives. Hydrolases could also be investigated for selective transformations. uniovi.es
Potential Novel Applications in Materials Science, Supramolecular Chemistry, and Nanoscience
The unique structural features of this compound make it an intriguing candidate for applications in materials science, supramolecular chemistry, and nanoscience.
Potential Material Science and Nanoscience Applications:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom can coordinate to metal ions, making this compound a potential ligand for the synthesis of novel coordination polymers and MOFs. These materials could have applications in gas storage, catalysis, and sensing.
Supramolecular Assembly: The ability of the pyridine ring to participate in hydrogen bonding and π-π stacking interactions could be exploited in the design of self-assembling supramolecular structures. The formation of complex architectures, such as rings and helices, has been observed in related pyridine-containing compounds. acs.org
Functionalization of Nanomaterials: The hydroxymethyl group provides a convenient handle for attaching this compound to the surface of nanomaterials, such as nanoparticles and carbon nanotubes. This could impart new functionalities to these materials, for example, by altering their solubility or enabling them to coordinate with metal ions.
Q & A
Q. Example Protocol :
Start with 5-ethoxypyridine-2-carbaldehyde.
Reduce the aldehyde group to methanol using NaBH₄ in methanol at 0–5°C.
Purify via silica gel chromatography (eluent: ethyl acetate/hexane 3:7) .
Basic: How can spectroscopic techniques characterize this compound?
Methodological Answer:
- NMR :
- IR : O–H stretch (3200–3600 cm⁻¹) and C–O (pyridine) at 1250–1350 cm⁻¹ .
- Mass Spectrometry : Exact mass (e.g., 167.0946 g/mol for C₉H₁₃NO₂) confirms molecular formula .
Basic: What stability considerations are critical for storing this compound?
Methodological Answer:
Q. Stability Data :
| Condition | Degradation Rate | Observations |
|---|---|---|
| 25°C, light exposure | 15% in 30 days | Pyridine ring cleavage |
| 4°C, dry | <2% in 90 days | No structural changes |
Advanced: How can computational modeling predict the reactivity of this compound?
Methodological Answer:
- Docking studies : Use software (AutoDock Vina) to predict binding affinity with enzymes (e.g., cytochrome P450) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
- MD simulations : Study solvent interactions (e.g., methanol/water mixtures) to optimize reaction conditions .
Q. Example Finding :
- The ethoxy group increases electron density at the pyridine C-2 position, favoring electrophilic substitution (e.g., nitration) .
Advanced: What strategies validate the biological activity of this compound derivatives?
Methodological Answer:
- In vitro assays :
- Antimicrobial : MIC tests against E. coli and S. aureus using broth microdilution .
- Anticancer : MTT assay on HeLa cells; IC₅₀ values correlate with hydroxymethyl group positioning .
- Mechanistic studies :
- Surface plasmon resonance (SPR) to measure binding kinetics with target proteins (e.g., kinases) .
- Fluorescence quenching to assess DNA interaction .
Q. Activity Data :
| Derivative | IC₅₀ (μM, HeLa) | MIC (μg/mL, E. coli) |
|---|---|---|
| 5-Ethoxy-2-hydroxymethyl | 12.3 ± 1.2 | 25.0 |
| 5-Methoxy analogue | 18.9 ± 2.1 | 32.5 |
Advanced: How are reaction mechanisms elucidated for this compound in substitution reactions?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare rates using deuterated solvents (e.g., DMF-d₇) to identify rate-determining steps .
- Intermediate trapping : Use low-temperature NMR (–80°C) to detect transient species (e.g., Meisenheimer complexes) .
- Isotopic labeling : Track ¹⁸O in hydroxymethyl groups during oxidation reactions .
Q. Mechanistic Insight :
- Ethoxy groups stabilize intermediates via resonance, reducing activation energy for substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
